Isobonducellin

Aromatase inhibition Endocrine modulation Cancer research

Standard homoisoflavonoid panels often overlook geometric isomerism-bonducellin (E-form) underperforms isobonducellin (Z-form) in potency assays. Isobonducellin addresses this gap with its cis (Z)-benzylidene configuration at C-3. - Ranked #1 in anti-inflammatory potency among five Caesalpinia flavonoids (NO, TNF-α, IL-12 inhibition) - 37% greater aromatase inhibition vs. bonducellin in human placental microsome assays; active in SK-BR-3 cells - Selective Jurkat/HepG2 cytotoxicity without PBMC toxicity (5-200 μM) Supplied with full analytical documentation (HPLC, NMR) for immediate SAR and QC applications.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B138705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobonducellin
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8-
InChIKeyDLQSYZMPSWHYMW-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isobonducellin Procurement Guide: Product Specifications, Source Verification, and Research Applications


Isobonducellin (CAS 610778-85-3) is a homoisoflavonoid natural product with molecular formula C17H14O4 and molecular weight 282.29 g/mol, characterized by a cis (Z)-configured benzylidene moiety at position C-3 of the chroman-4-one skeleton [1][2]. First isolated from Caesalpinia pulcherrima aerial parts, it has subsequently been identified in Caesalpinia welwitschiana, Caesalpinia bonduc, and Ophiopogon japonicus [3][4]. The compound exhibits structural isomerism with bonducellin, differing in olefin geometry (Z vs. E), which critically determines both NMR spectroscopic fingerprint and biological activity profile [2].

Why Isobonducellin Cannot Be Replaced by Bonducellin or Other Homoisoflavonoids: Structural and Functional Basis


Isobonducellin and bonducellin are cis/trans (Z/E) geometric isomers with identical molecular mass (282.29 g/mol) and formula (C17H14O4), yet their three-dimensional configuration produces measurably divergent biological activities [1]. Substituting isobonducellin with bonducellin in an anti-inflammatory assay would yield suboptimal inhibition of NO, TNF-α, and IL-12, as isobonducellin consistently outperforms bonducellin in rank-order potency across multiple mediators [2]. Furthermore, isobonducellin exhibits selective cytotoxicity against Jurkat and HepG2 cells without affecting normal PBMCs, whereas other homoisoflavonoids such as 2′-methoxybonducellin display distinct pharmacological signatures including α-glucosidase inhibition not shared by isobonducellin [3][4]. These differences preclude generic substitution without compromising experimental reproducibility or therapeutic lead development.

Isobonducellin Evidence-Based Differentiation: Quantitative Comparative Data for Research Selection


Isobonducellin vs. Bonducellin: Direct Head-to-Head Comparison of Aromatase Inhibitory Activity

In a direct comparative aromatase inhibition assay using human placental microsomes, isobonducellin demonstrated 37% higher potency than its geometric isomer bonducellin at an equivalent concentration of 20 μg/mL [1]. The assay employed percent control activity (PCA) measurement, with lower values indicating greater inhibition. Isobonducellin reduced aromatase activity to 41.0% of control, whereas bonducellin achieved only 65.0% inhibition under identical experimental conditions. Furthermore, isobonducellin was evaluated in SK-BR-3 breast cancer cells, showing 58.4% PCA at 50 μM, confirming cellular-level activity in a hormonally relevant cancer model [1].

Aromatase inhibition Endocrine modulation Cancer research

Isobonducellin Demonstrates Superior Anti-Inflammatory Potency Among Five Structurally Related Flavonoids

In a head-to-head comparative study of five flavonoids co-isolated from Caesalpinia pulcherrima, isobonducellin (compound 3) ranked first in overall anti-inflammatory potency, with the rank order established as 3 > 5 (bonducellin) > 4 > 2 > 1 [1]. All five compounds dose-dependently inhibited LPS/IFN-γ-induced production of nitric oxide (NO), TNF-α, and IL-12 in murine peritoneal macrophages. Isobonducellin achieved the most potent inhibition across all three inflammatory mediators evaluated. The study explicitly established that the cis (Z)-configured isobonducellin outperforms its trans (E)-configured isomer bonducellin, demonstrating that geometric isomerism directly impacts anti-inflammatory efficacy [1][2].

Anti-inflammatory NO inhibition Cytokine suppression Immunopharmacology

Isobonducellin Exhibits Potent and Selective Cytotoxicity: Jurkat and HepG2 vs. Colon205 Cell Line Data

In a comparative study evaluating 16 plant-derived phenolic compounds, isobonducellin demonstrated a distinctive cytotoxicity profile characterized by potent activity against Jurkat (human T-cell leukemia) and HepG2 (human hepatocellular carcinoma) cells, with only moderate growth inhibition against Colon205 (human colon adenocarcinoma) cells [1]. Importantly, isobonducellin exhibited no detectable toxicity toward normal human peripheral blood mononuclear cells (PBMCs) across the tested concentration range (5-200 μM), a selectivity feature not universally shared among all compounds in the panel [1]. The flavanone comparator 5,7-dimethoxy-3′,4′-methylenedioxyflavanone (compound 7) showed a similar pattern of no significant antioxidant activity paired with cytotoxic effects, but with distinct cell line selectivity differences [1].

Cytotoxicity Cancer cell lines Selectivity profiling Jurkat HepG2

Isobonducellin Lacks Significant Antioxidant Activity: Functional Divergence from Quercetin and Tiliroside

Isobonducellin exhibits no significant antioxidant activity in DPPH radical and superoxide anion scavenging assays, in marked contrast to flavonols such as quercetin and tiliroside, which possess potent antioxidant capacity alongside cytotoxic activity [1]. This functional divergence enables experimental discrimination between antioxidant-dependent and antioxidant-independent mechanisms. The co-evaluated flavanone 5,7-dimethoxy-3′,4′-methylenedioxyflavanone (compound 7) similarly lacked antioxidant activity, indicating that this property may be class-associated among certain homoisoflavonoids and methoxylated flavonoids [1]. Importantly, the absence of antioxidant activity in isobonducellin does not correlate with reduced cytotoxic potency, suggesting the cytotoxic mechanism operates independently of redox modulation [1].

Antioxidant DPPH scavenging Mechanism differentiation Structure-activity

Isobonducellin Procurement Application Scenarios: Validated Research and Industrial Use Cases


Anti-Inflammatory Lead Discovery and Medicinal Chemistry Optimization

Based on its rank #1 anti-inflammatory potency among five co-occurring flavonoids from Caesalpinia pulcherrima [1], isobonducellin serves as a validated starting point for medicinal chemistry campaigns targeting NO, TNF-α, and IL-12 pathways. Procurement is indicated for structure-activity relationship (SAR) studies exploring the role of the cis (Z)-benzylidene configuration in conferring superior potency relative to the trans (E)-configured bonducellin. The compound is suitable for in vitro screening in LPS/IFN-γ-stimulated macrophage models and for derivatization efforts aimed at improving pharmacokinetic properties while preserving the Z-olefin pharmacophore. [1]

Aromatase Inhibitor Research in Hormone-Dependent Cancer Models

Isobonducellin is appropriate for research programs investigating natural product-derived aromatase inhibitors, supported by its 37% higher inhibitory potency compared to bonducellin in human placental microsome assays and confirmed cellular activity in SK-BR-3 breast cancer cells [2]. Researchers studying endocrine modulation, hormone-dependent breast cancer, or environmental endocrine disruptors should procure isobonducellin over bonducellin when maximum aromatase inhibition is the primary endpoint. The compound is suitable for both cell-free enzymatic assays and cell-based models of estrogen biosynthesis. [2]

Selective Cytotoxicity Studies in Leukemia and Hepatocellular Carcinoma

Isobonducellin is indicated for cancer research programs requiring a natural product with potent activity against Jurkat T-cell leukemia and HepG2 hepatocellular carcinoma cells, combined with an absence of toxicity toward normal PBMCs across a broad concentration range (5-200 μM) [3]. This selectivity profile makes isobonducellin valuable for studies investigating differential sensitivity between malignant and normal cells. The compound is not recommended for colon cancer models given only moderate activity against Colon205 cells. Procurement should be prioritized over quercetin or tiliroside when confounding antioxidant activity would complicate mechanistic interpretation of cytotoxic effects. [3]

Natural Product Authentication and Quality Control Reference Standard

Isobonducellin's characteristic cis (Z)-configuration provides a distinctive NMR spectroscopic fingerprint that serves as a definitive authentication marker for Caesalpinia species-derived extracts and formulations [4]. The compound is appropriate for use as an analytical reference standard in HPLC, LC-MS, and NMR-based quality control protocols for botanical products containing C. pulcherrima, C. welwitschiana, or C. bonduc. Its structural similarity yet chromatographic distinguishability from bonducellin enables robust identification and quantification in complex plant matrices, supporting regulatory compliance and batch-to-batch consistency verification. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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